molecular formula C9H19NO5 B13594924 tert-butylN-(2,3-dihydroxy-2-methylpropoxy)carbamate

tert-butylN-(2,3-dihydroxy-2-methylpropoxy)carbamate

Cat. No.: B13594924
M. Wt: 221.25 g/mol
InChI Key: SWWAGOJJEPICQC-UHFFFAOYSA-N
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Description

tert-ButylN-(2,3-dihydroxy-2-methylpropoxy)carbamate is a chemical compound with the molecular formula C9H19NO5. It is known for its role as a protected amine in various chemical reactions. The compound is characterized by its tert-butyl carbamate group and a 2,3-dihydroxy-2-methylpropoxy side chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-ButylN-(2,3-dihydroxy-2-methylpropoxy)carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl carbamate with 2,3-dihydroxy-2-methylpropyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-(2,3-dihydroxy-2-methylpropoxy)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or amides.

Scientific Research Applications

tert-ButylN-(2,3-dihydroxy-2-methylpropoxy)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butylN-(2,3-dihydroxy-2-methylpropoxy)carbamate involves its role as a protecting group. The carbamate group stabilizes the amine functionality, preventing unwanted reactions during synthetic processes. Upon completion of the desired reactions, the protecting group can be removed under acidic or basic conditions, revealing the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-ButylN-(2,3-dihydroxy-2-methylpropoxy)carbamate is unique due to its specific side chain, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H19NO5

Molecular Weight

221.25 g/mol

IUPAC Name

tert-butyl N-(2,3-dihydroxy-2-methylpropoxy)carbamate

InChI

InChI=1S/C9H19NO5/c1-8(2,3)15-7(12)10-14-6-9(4,13)5-11/h11,13H,5-6H2,1-4H3,(H,10,12)

InChI Key

SWWAGOJJEPICQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NOCC(C)(CO)O

Origin of Product

United States

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